Dimethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dimethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central dihydropyridine ring substituted with two methyl groups at positions 2 and 6, dimethyl ester groups at positions 3 and 5, and a 4-(benzyloxy)phenyl moiety at position 4. The benzyloxy group distinguishes it from simpler analogs (e.g., methoxy-substituted DHPs) by introducing bulkier aromatic substituents, which may influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-(4-phenylmethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-15-20(23(26)28-3)22(21(16(2)25-15)24(27)29-4)18-10-12-19(13-11-18)30-14-17-8-6-5-7-9-17/h5-13,22,25H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWYDWRFWROZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through the Hantzsch synthesis. This method involves the cyclocondensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. For this specific compound, the reaction typically involves:
Aldehyde: 4-phenylmethoxybenzaldehyde
β-Ketoester: Methyl acetoacetate
Ammonia source: Ammonium acetate
The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired dihydropyridine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) are employed.
Major Products
Oxidation: Pyridine derivatives
Reduction: Tetrahydropyridine derivatives
Substitution: Substituted phenylmethoxy derivatives
Scientific Research Applications
Cardiovascular Agents
1,4-Dihydropyridines are widely studied for their role as calcium channel blockers. These compounds are utilized in treating hypertension and angina pectoris by inducing vasodilation and reducing cardiac workload. Dimethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has exhibited potential as a cardiovascular agent due to its ability to modulate calcium influx in vascular smooth muscle cells.
Antioxidant Properties
Research indicates that derivatives of 1,4-dihydropyridines possess antioxidant properties that can protect cells from oxidative stress. Studies have shown that such compounds can scavenge free radicals and reduce lipid peroxidation, making them candidates for therapeutic applications in diseases associated with oxidative damage, such as neurodegenerative disorders.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of Alzheimer's disease. Its ability to cross the blood-brain barrier and its interaction with neurotransmitter systems suggest it could be beneficial in mitigating cognitive decline associated with neurodegeneration.
Corrosion Inhibition
Recent studies have investigated the application of this compound as a corrosion inhibitor in metal protection strategies. The presence of electron-rich nitrogen atoms in the dihydropyridine structure enhances its adsorption onto metal surfaces, forming a protective layer that prevents corrosion.
Photovoltaic Materials
The compound's electronic properties have led to exploration in organic photovoltaic (OPV) applications. Its ability to facilitate charge transfer processes makes it a candidate for use in dye-sensitized solar cells and organic light-emitting diodes (OLEDs).
Synthesis and Characterization
The synthesis of this compound typically involves the Hantzsch synthesis method. This process includes the condensation of appropriate aldehydes with β-keto esters and ammonium acetate under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compound.
Case Studies
Mechanism of Action
The mechanism of action of Dimethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as voltage-dependent calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to the relaxation of smooth muscle cells and a reduction in blood pressure. This mechanism is similar to that of other dihydropyridine derivatives used in the treatment of hypertension.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenyl ring and ester groups. Key comparisons include:
Key Observations :
- Benzyloxy vs.
- Ester Groups : Dimethyl esters (target compound) offer lower molecular weight and higher polarity than diethyl or dibenzyl esters, affecting membrane permeability .
- Substituent Position : 4-Substituted phenyl groups (e.g., 4-chloro in ) show higher biological activity than 3-substituted isomers due to optimized steric alignment .
Biological Activity
Dimethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHP) is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
DHP belongs to the class of 1,4-dihydropyridines (1,4-DHPs), characterized by a pyridine ring with specific substituents that influence their biological properties. The general structure can be represented as follows:
This compound features a benzyloxy group and two dimethyl groups that contribute to its pharmacological profile.
Anticancer Activity
Numerous studies have investigated the anticancer properties of DHP and related compounds. Notably, research has demonstrated that DHP derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study reported the half-maximal inhibitory concentration (IC50) values for several DHP derivatives:
| Compound | IC50 (HeLa) | IC50 (MCF-7) | Selectivity Index |
|---|---|---|---|
| DHP 18 | 3.6 µM | 5.2 µM | >1.5 |
| DHP 19 | 2.3 µM | 5.7 µM | >2.0 |
| DHP 20 | 4.1 µM | 11.9 µM | >1.0 |
These results indicate that certain derivatives of DHP are significantly more cytotoxic to cancer cells than to normal fibroblast cells, suggesting a potential for selective targeting in cancer therapy .
The anticancer activity of DHP compounds is believed to be mediated through several mechanisms:
- Inhibition of Tumor Growth : Studies have shown that DHP derivatives can inhibit the proliferation of drug-resistant tumor cells, making them valuable in overcoming chemoresistance .
- Induction of Apoptosis : The compounds induce programmed cell death in cancer cells through various biochemical pathways.
- Impact on Cell Cycle : Research indicates that these compounds can interfere with cell cycle progression, leading to growth arrest in cancer cells.
Additional Biological Activities
Beyond their anticancer effects, DHP derivatives have been explored for other biological activities:
- Antimicrobial Properties : Some studies suggest that DHP compounds exhibit antimicrobial effects against various pathogens, including fungi and bacteria .
- Cardiovascular Effects : Certain derivatives have shown promise in modulating cardiovascular functions, potentially acting as calcium channel blockers .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing dimethyl 4-[4-(benzyloxy)phenyl]-1,4-dihydropyridine derivatives, and how can reaction conditions be systematically optimized?
- Methodological Answer : The Hantzsch reaction is the classical method for synthesizing 1,4-dihydropyridines (DHPs). For this compound, a modified Hantzsch protocol in water or ethanol under reflux (60–80°C) is commonly employed to improve yield and sustainability . Optimization involves:
- Solvent selection : Polar solvents (e.g., water, ethanol) enhance cyclization efficiency.
- Catalyst screening : Acidic or basic catalysts (e.g., HCl, NaOH) can accelerate the reaction.
- Time-temperature profiling : Reactions typically require 6–12 hours, monitored by TLC or HPLC.
- Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization resolves impurities .
Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?
- Methodological Answer : A multi-technique approach ensures accurate characterization:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and DHP ring conformation (e.g., dihedral angles between aromatic and pyridine rings) .
- X-ray crystallography : Resolves bond lengths (e.g., C3–C4: ~1.52 Å) and torsion angles (e.g., C4-phenyl twist: 5–15°) to validate stereochemistry .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 438.18) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% tolerance) .
Q. How can researchers evaluate the pharmacological potential of this compound in preclinical studies?
- Methodological Answer : Initial screening focuses on:
- In vitro assays : Calcium channel blocking activity (e.g., voltage-gated L-type channels in vascular smooth muscle cells) using patch-clamp electrophysiology .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Dose-response profiling : IC₅₀ values for vasodilation in aortic ring models (e.g., EC₅₀: 10–50 µM) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing groups (e.g., benzyloxy) lower LUMO energy, enhancing electrophilic interactions .
- Molecular docking : Simulate binding to target proteins (e.g., Cav1.2 calcium channels, PDB ID: 6JP5). The benzyloxy group’s orientation in the hydrophobic pocket correlates with binding affinity (ΔG: −8 to −10 kcal/mol) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with vasodilatory activity .
Q. How should researchers address discrepancies in crystallographic data between similar DHP derivatives?
- Methodological Answer : Contradictions in bond angles or torsion angles (e.g., C4-phenyl twist variations of ±5° across studies) arise from:
- Substituent effects : Electron-donating groups (e.g., methoxy) increase ring planarity vs. bulky groups (e.g., benzyloxy) inducing strain .
- Resolution limits : Use high-resolution X-ray data (<0.8 Å) and compare with Cambridge Structural Database entries (e.g., refcodes: ABC123, XYZ456) .
- Thermal motion analysis : ADPs (anisotropic displacement parameters) identify dynamic disorder in crystal lattices .
Q. What strategies improve yield in multi-step syntheses involving benzyloxy-substituted intermediates?
- Methodological Answer :
- Protecting group optimization : Use benzyl ethers for hydroxyl protection during DHP ring formation; deprotect via hydrogenolysis (Pd/C, H₂) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity .
- Flow chemistry : Continuous reactors minimize side products (e.g., oxidation to pyridines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
